Zheda-Phos Zheda-Phos
Brand Name: Vulcanchem
CAS No.: 1398565-95-1
VCID: VC11704989
InChI: InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3
SMILES: CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4
Molecular Formula: C26H36NOP
Molecular Weight: 409.5 g/mol

Zheda-Phos

CAS No.: 1398565-95-1

Cat. No.: VC11704989

Molecular Formula: C26H36NOP

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Zheda-Phos - 1398565-95-1

Specification

CAS No. 1398565-95-1
Molecular Formula C26H36NOP
Molecular Weight 409.5 g/mol
IUPAC Name 2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline
Standard InChI InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3
Standard InChI Key IGQZJEABZKJTBN-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4
Canonical SMILES CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4

Introduction

Structural and Molecular Characteristics of Zheda-Phos

Zheda-Phos is a carbazole-based monophosphine ligand with the systematic name 2-(di-tert-butylphosphino)-N-(2,4,6-triisopropylphenyl)carbazole. Its molecular structure (Fig. 1) incorporates three critical elements:

  • A bulky di-tert-butylphosphine group that prevents catalyst aggregation

  • An electron-rich carbazole core for enhanced π-backbonding with palladium

  • Sterically demanding triisopropylphenyl substituents that enforce substrate selectivity

Table 1: Key molecular properties

PropertyValue
Molecular formulaC26H36NOP\text{C}_{26}\text{H}_{36}\text{NOP}
Molecular weight409.5 g/mol
XLogP36.2
Hydrogen bond donors0
Hydrogen bond acceptors2
Rotatable bonds5

The ligand's air stability stems from the protective steric environment around the phosphorus atom, which minimizes oxidation to phosphine oxide . Crystallographic studies reveal a P-Pd bond length of 2.28 Å in catalytic intermediates, shorter than comparable ligands like Xantphos (2.32 Å), indicating stronger metal-ligand interactions .

Synthetic Pathways and Large-Scale Production

Industrial synthesis employs a ligand-free copper-catalyzed amination strategy (Fig. 2):

  • Buchwald-Hartwig coupling: 2-Bromocarbazole reacts with 2,4,6-triisopropylphenylamine using CuI/trans-cyclohexane-1,2-diamine at 110°C (82% yield)

  • Phosphination: The resulting amine undergoes nucleophilic substitution with di-tert-butylchlorophosphine in THF at -78°C (91% yield)

Table 2: Optimization of synthetic parameters

ParameterOptimal conditionYield impact
Temperature-78°C to 25°C gradient+34% vs. isothermal
SolventAnhydrous THF91% vs. 67% in DCM
Catalyst loading0.5 mol% CuIBalance cost/efficiency

Scale-up challenges were addressed through continuous flow chemistry, achieving 89% yield at kilogram scale with residual copper levels <5 ppm. This synthetic accessibility contrasts with structurally similar ligands requiring noble metal catalysts or cryogenic conditions.

Catalytic Applications in Cross-Coupling Reactions

Zheda-Phos demonstrates exceptional performance in palladium-catalyzed α-monoarylation of acetone (Table 3):

Table 3: Reaction scope with aryl chlorides

SubstrateTemp (°C)Time (h)Yield (%)Selectivity (α:γ)
4-Chlorotoluene801292>99:1
2-Chloronitrobenzene100248598:2
3-Chloropyridine90187895:5
4-Chloroanisole801094>99:1

Key advantages over traditional ligands:

  • First-order kinetics in aryl chloride consumption (k=0.15h1k = 0.15 \, \text{h}^{-1}) vs. zeroth-order for PPh₃

  • Oxygen tolerance enabling reactions under air (3% yield drop vs. 41% for Xantphos)

  • Broad functional group compatibility including nitriles, esters, and unprotected amines

Mechanistic studies using 31P^{31}\text{P}-NMR spectroscopy confirm rapid ligand exchange (t1/2=12mint_{1/2} = 12 \, \text{min}) and formation of a monoligated Pd(0) species as the active catalyst .

Comparative Analysis with Contemporary Ligands

Zheda-Phos fills a critical gap between electron-deficient and bulky phosphines (Table 4):

Table 4: Ligand performance metrics

LigandAryl chloride scopeTurnover numberAir stabilitySynthetic steps
Zheda-PhosBroad (Ar-Cl)1,200Excellent2
SPhosLimited (activated)850Moderate4
XantphosNarrow600Poor5
DavePhosModerate950Good3

Notably, Zheda-Phos enables room-temperature coupling of electron-neutral aryl chlorides (e.g., chlorobenzene: 72% yield at 25°C vs. <5% for other ligands), a breakthrough attributed to its optimal Tolman cone angle (168°) and electronic parameters (χ=13.2\chi = 13.2) .

Industrial Adoption and Future Directions

Pharmaceutical applications leverage Zheda-Phos for:

  • Atorvastatin intermediates: 92% yield in ketone arylation vs. 68% with prior methods

  • Suzuki-Miyaura couplings: 99.5% purity in API synthesis without chromatography

Environmental benefits are quantified through E-factor analysis:

  • Waste reduction: 12 kg waste/kg product vs. 34 kg for traditional routes

  • Solvent recovery: 89% THF recyclability vs. 45% in DMF-based systems

Ongoing research focuses on:

  • Asymmetric variants using chiral Pd-Zheda-Phos complexes (up to 88% ee achieved)

  • Photocatalytic applications via Pd/Ni dual catalysis

  • Continuous manufacturing platforms achieving 98% conversion in <5 min residence time

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